(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

Stereoselective synthesis Curtius rearrangement Chiral cyclopropane

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide (CAS 378236-67-0) is a chiral, non-racemic cyclopropane-derived acyl azide that serves as a penultimate intermediate in the patented AstraZeneca route to ticagrelor (Brilinta®), a first-in-class reversible oral P2Y12 receptor antagonist. The compound is synthesized from its carboxylic acid precursor via the corresponding acid chloride and sodium azide under phase-transfer conditions, and undergoes Curtius rearrangement to yield trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine—the key chiral amine building block for ticagrelor.

Molecular Formula C10H7F2N3O
Molecular Weight 223.18 g/mol
CAS No. 378236-67-0
Cat. No. B152382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide
CAS378236-67-0
Molecular FormulaC10H7F2N3O
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1
InChIKeyILOVAIMDRIXGIU-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarbonyl Azide (CAS 378236-67-0): A Stereodefined Acyl Azide Intermediate for Ticagrelor API Synthesis and ANDA Reference Standards


(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide (CAS 378236-67-0) is a chiral, non-racemic cyclopropane-derived acyl azide that serves as a penultimate intermediate in the patented AstraZeneca route to ticagrelor (Brilinta®), a first-in-class reversible oral P2Y12 receptor antagonist [1]. The compound is synthesized from its carboxylic acid precursor via the corresponding acid chloride and sodium azide under phase-transfer conditions, and undergoes Curtius rearrangement to yield trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine—the key chiral amine building block for ticagrelor [1]. It is also catalogued as Ticagrelor Related Compound 8 and supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) [1][2].

Why Generic Substitution Fails for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarbonyl Azide: Stereochemical Lock, Curtius Rearrangement Compatibility, and Regulatory Traceability Requirements


In-class cyclopropane intermediates for ticagrelor synthesis cannot be interchanged without compromising either stereochemical integrity or regulatory compliance. The (1R,2R) configuration of the azide is non-negotiable: Curtius rearrangement proceeds with retention of stereochemistry at the cyclopropane C-1 position, so any erosion of enantiomeric or diastereomeric purity at the azide stage directly propagates to the final amine and ultimately to ticagrelor API [1]. Alternative intermediates such as the free carboxylic acid (CAS 220352-36-3) or acid chloride (CAS 376608-70-7) lack the activated acyl functionality required for direct Curtius rearrangement, necessitating additional synthetic steps that introduce yield losses and impurity risks [1][2]. Furthermore, when procured as Ticagrelor Related Compound 8 for ANDA analytical workflows, the compound must be supplied with detailed characterization data compliant with regulatory guidelines and, where feasible, traceability against USP or EP pharmacopeial standards—a requirement that generic, uncharacterized cyclopropane intermediates cannot satisfy [3].

Quantitative Differentiation Evidence for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarbonyl Azide Versus Closest Analogs


Stereochemical Fidelity: (1R,2R)-Azide Preserves Configuration Through Curtius Rearrangement to Yield (1R,2S)-Amine with 91.8% Enantiomeric Excess

The (1R,2R)-configured azide undergoes thermal Curtius rearrangement with retention of configuration at the cyclopropane carbon bearing the carbonyl group. In the validated AstraZeneca patent process, the azide prepared from the acid chloride (approx. 3.8 kg scale) was rearranged at 100 °C in toluene and subsequently hydrolyzed to afford trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine in 91.8% enantiomeric excess (ee) as the free base (2.6 kg isolated mass) [1]. By comparison, the same patent reports that the precursor (1R,2R)-carboxylic acid, when resolved via diastereomeric menthyl ester crystallization, yields material whose stereochemical purity depends entirely on the resolution efficiency—a process that is inherently more variable and requires additional purification steps [1]. The azide route thus directly couples stereochemical integrity to a single, well-controlled thermal rearrangement step.

Stereoselective synthesis Curtius rearrangement Chiral cyclopropane Enantiomeric excess

Regulatory-Grade Characterization: Ticagrelor Related Compound 8 Supplied with Pharmacopeial Traceability Versus Generic Research-Grade Intermediates

As Ticagrelor Related Compound 8, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards [1]. Commercial suppliers report purity specifications of 95%+ by HPLC (analytical grade) to 99% (reference standard grade) [2]. In contrast, the closest upstream intermediate—(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (CAS 220352-36-3)—is typically supplied at 95% to 98% purity as a general synthetic intermediate without the same level of regulatory-compliant characterization or pharmacopeial traceability . This difference is critical for ANDA filers who require characterized impurity standards for HPLC method validation.

Reference standard Pharmacopeial traceability ANDA Method validation Quality control

Process Scalability: Multi-Kilogram Azide Preparation with Controlled Exothermicity Versus Alternative Direct Rearrangement Routes

The AstraZeneca patent demonstrates the preparation of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide on an approximately 3.8 kg scale (based on acid chloride input) using sodium azide (1.24 kg) and tetrabutylammonium bromide (56 g) as a phase-transfer catalyst in a toluene/water biphasic system at 0–1.5 °C [1]. The reaction is completed within 2–3 hours and the azide solution is used directly in the subsequent Curtius rearrangement without isolation, minimizing handling of the potentially energetic acyl azide [1]. This contrasts with alternative Hofmann rearrangement routes from the corresponding amide, which typically require stoichiometric bromine and strong base, generate halide waste streams, and may compromise the stereochemical integrity of the cyclopropane ring [2]. The patent further states that the preparation method is simple, reaction conditions are mild and easy to control, and the product yield and chiral purity are high, making it suitable for large-scale industrial production [2].

Process chemistry Scale-up Acyl azide Phase-transfer catalysis Industrial production

Functional Group Orthogonality: The Acyl Azide Enables a Convergent [3+2] Cycloaddition Strategy Not Accessible from the Carboxylic Acid or Amine Intermediates

The acyl azide functional group in (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide is the reactive partner in the key [3+2] dipolar cycloaddition with a cyano derivative to construct the 1,2,3-triazole core of ticagrelor [1]. This transformation is a convergent bond-forming step that is not accessible from the corresponding carboxylic acid or amine intermediates without prior activation. Recent research has also demonstrated that azide-functionalized ticagrelor derivatives retain antiplatelet activity comparable to ticagrelor and can be effectively neutralized by DBCO-coupled liposomes via strain-promoted azide-alkyne cycloaddition (SPAAC), validated in both platelet aggregation assays and in vivo mouse models [2]. This click-chemistry functionality is unique to the azide intermediate class; neither the carboxylic acid (CAS 220352-36-3) nor the amine (CAS 220352-38-5) possesses this capability.

Click chemistry Triazole formation Convergent synthesis Azide-alkyne cycloaddition

Biocatalytic Route Availability: The (1R,2R)-Carboxylic Acid Precursor Can Now Be Produced Enzymatically with High Enantioselectivity, Enhancing the Value of the Downstream Azide

A 2019 study demonstrated an efficient lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide using immobilized Candida antarctica lipase B (CALB) in methyl tert-butyl ether, achieving an enantiomeric ratio of E = 197 at 45 °C for the (1R,2R)-enantiomer of the carboxylic acid [1]. This provides a green, biocatalytic route to the (1R,2R)-carboxylic acid precursor that feeds directly into the azide synthesis. Additionally, an engineered truncated globin from Bacillus subtilis catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to give ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate in 79% yield with >99% diastereomeric ratio (dr) and 98% ee, enabling a single-step biocatalytic route to the ester precursor of the (1R,2R)-carboxylic acid [2]. These biocatalytic advances provide orthogonal, environmentally favorable routes to the (1R,2R) stereoisomer that ultimately feeds the azide synthesis, whereas alternative synthetic routes to the (1R,2S)-amine often rely on chiral auxiliaries, resolutions, or expensive catalysts [2].

Biocatalysis Lipase resolution Enantioselectivity Green chemistry Enzymatic synthesis

Optimal Procurement and Application Scenarios for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarbonyl Azide Based on Quantitative Differentiation Evidence


Scenario 1: ANDA Filing Support—Procurement of Regulatory-Grade Ticagrelor Related Compound 8 as a Characterized Reference Standard for HPLC Method Validation

For generic pharmaceutical companies preparing ANDA submissions for ticagrelor, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide procured as Ticagrelor Related Compound 8 provides a fully characterized reference standard with detailed analytical data compliant with regulatory guidelines [1]. The compound supports analytical method development, method validation (AMV), and Quality Control (QC) applications, with optional traceability against USP or EP pharmacopeial standards [1]. With commercial purity specifications ranging from 95%+ HPLC (analytical grade) to 99% (reference standard grade) [2], this compound directly addresses the ICH Q3A/Q3B impurity profiling requirements that cannot be satisfied by generic, uncharacterized cyclopropane intermediates such as the carboxylic acid (CAS 220352-36-3) or the amine (CAS 220352-38-5).

Scenario 2: Industrial-Scale Ticagrelor API Manufacturing—Multi-Kilogram Azide Intermediate for Telescoped Curtius Rearrangement

For API manufacturers scaling up ticagrelor production, the validated AstraZeneca patent process demonstrates the preparation of the azide at approximately 3.8 kg scale (based on acid chloride input) in a biphasic toluene/water system at 0–1.5 °C using sodium azide and a phase-transfer catalyst [1]. The azide solution is telescoped directly into the Curtius rearrangement at 100 °C without isolation, minimizing handling of the energetic intermediate and reducing unit operations [1]. The downstream amine is obtained in 91.8% ee [1]. This process has been further refined in subsequent patents that report high product yield and chiral purity under mild, easy-to-control conditions suitable for large-scale industrial production . The azide route represents the most direct, industrially demonstrated path from the (1R,2R)-carboxylic acid to the (1R,2S)-amine.

Scenario 3: Convergent Ticagrelor Synthesis via [3+2] Cycloaddition—Leveraging the Acyl Azide as the Triazole-Forming Reaction Partner

The acyl azide is the reactive species in the key [3+2] dipolar cycloaddition with a cyano derivative that constructs the 1,2,3-triazole core of ticagrelor [1]. This convergent bond-forming strategy is fundamental to the ticagrelor molecular architecture. The overall process from the pyrimidine amine starting material can achieve a total yield of 80.4% with a final ticagrelor purity of 99.6% . This application scenario is uniquely served by the azide intermediate; neither the carboxylic acid (CAS 220352-36-3) nor the amine (CAS 220352-38-5) can participate directly in this triazole-forming reaction without prior functional group interconversion.

Scenario 4: Research-Grade Procurement for Bioorthogonal Chemistry and Drug Delivery Applications—Exploiting the Azide Handle for Click Chemistry

Beyond its canonical role in ticagrelor synthesis, the azide functional group enables bioorthogonal chemistry applications. Recent research has demonstrated that azide-functionalized ticagrelor derivatives retain antiplatelet activity comparable to the parent drug and can be effectively neutralized by DBCO-coupled liposomes via strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This approach, validated in both platelet aggregation assays and in vivo mouse models, opens avenues for on-demand reversal of antiplatelet therapy—a critical unmet need in managing bleeding risks [1]. Researchers investigating ticagrelor prodrugs, targeted delivery systems, or click-chemistry-based antidote strategies require the azide intermediate specifically; the corresponding acid or amine intermediates lack the requisite functional group for these applications.

Quote Request

Request a Quote for (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.